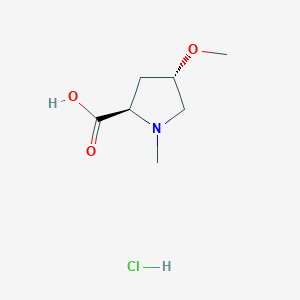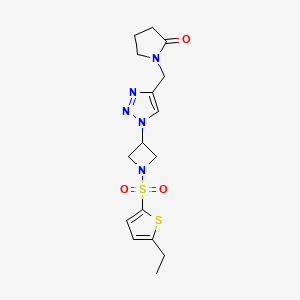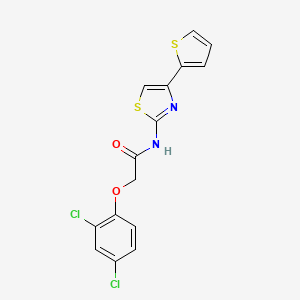
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, the type of bonds (covalent, ionic, etc.), bond lengths and angles, and the overall shape of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, stability, etc.).Scientific Research Applications
Antitumor and Anticancer Activities
Several studies have synthesized and evaluated thiazole derivatives for their potential antitumor and anticancer activities. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Among the tested compounds, some showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds that exhibited good inhibitory activity against several cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Atta & Abdel‐Latif, 2021).
Antibacterial Activities
Mistry et al. (2009) synthesized thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity against different micro-organisms. The study demonstrates the potential of thiazole derivatives as antibacterial agents, with some compounds showing promising results against various bacteria (Mistry, Desai, & Intwala, 2009).
Optoelectronic Properties
Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, indicating the potential use of such compounds in electronic devices. Their work demonstrates the synthesis of thiazole-containing monomers and their electrochemical polymerization, revealing useful optical band gaps and switching times for potential application in optoelectronics (Camurlu & Guven, 2015).
Chemical Reactivity and Biological Activity
Kumar and MisraNeeraj (2014) conducted a theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides to compare their chemical reactivity and evaluate their biological activities. The study suggests that these molecules show significant potential for coordination ability, chemical reactivity, and biological activities, highlighting their pharmacological importance (Kumar & MisraNeeraj, 2014).
Safety And Hazards
This involves studying the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve speculating on potential future research directions, applications, or improvements related to the compound based on current knowledge and trends in the field.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S2/c16-9-3-4-12(10(17)6-9)21-7-14(20)19-15-18-11(8-23-15)13-2-1-5-22-13/h1-6,8H,7H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPWHYAEHPUERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

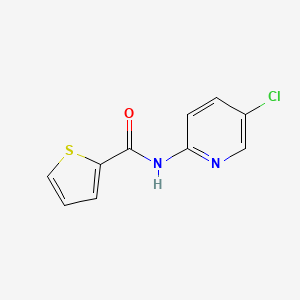
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)
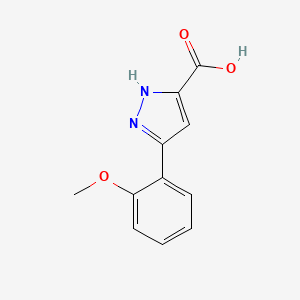
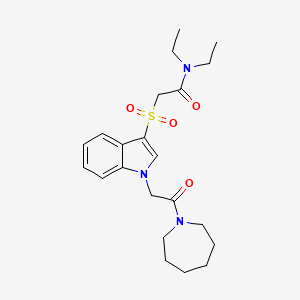
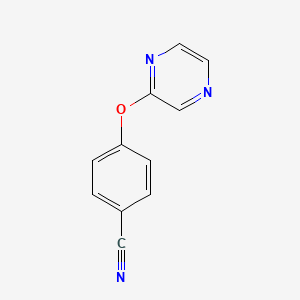
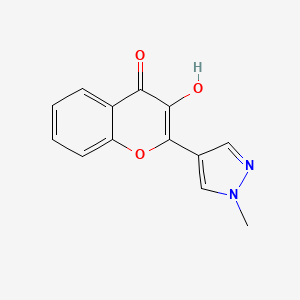
![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

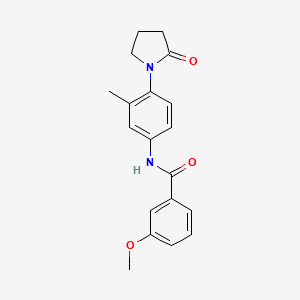
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
